3-Bromo-2-fluoro-6-hydroxybenzaldehyde is an aromatic compound with the molecular formula C₇H₄BrF O₂ and a molecular weight of approximately 219.01 g/mol. This compound features a benzaldehyde functional group, which is characterized by the presence of an aldehyde (-CHO) group attached to a benzene ring. The structure includes a bromine atom at the 3-position, a fluorine atom at the 2-position, and a hydroxyl group (-OH) at the 6-position of the benzene ring. This unique arrangement contributes to its chemical reactivity and potential biological activity .
Several methods exist for synthesizing 3-Bromo-2-fluoro-6-hydroxybenzaldehyde:
3-Bromo-2-fluoro-6-hydroxybenzaldehyde has potential applications in:
Several compounds share structural similarities with 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Bromo-2-hydroxybenzaldehyde | 1829-34-1 | Lacks fluorine; has only bromine and hydroxyl groups. |
| 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 | Different positioning of bromine and hydroxyl groups. |
| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 1427438-58-1 | Contains a methyl group instead of fluorine; different properties. |
| 3-Fluoro-4-hydroxybenzaldehyde | Not specified | Contains a fluorine atom but lacks bromine; different reactivity profile. |
The uniqueness of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde lies in its specific combination of halogenated and hydroxyl functional groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs.
3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1160653-95-1) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with bromine, fluorine, and hydroxyl groups at distinct positions. Its molecular formula is C₇H₄BrFO₂, with a molecular weight of 219.01 g/mol. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | |
| SMILES Notation | O=CC1=C(O)C=CC(Br)=C1F | |
| InChI Key | FCZNTUDWVQSVHC-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 2.106 |
The substituents’ positions create a meta-ortho-para arrangement of electron-withdrawing groups, influencing reactivity:
3-Bromo-2-fluoro-6-hydroxybenzaldehyde represents a highly substituted aromatic aldehyde compound with significant structural complexity [1] [2]. The compound is systematically identified by its Chemical Abstracts Service registry number 1160653-95-1, which serves as its unique identifier in chemical databases worldwide [3] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-bromo-2-fluoro-6-hydroxybenzaldehyde, reflecting the specific positioning of its three distinct substituents on the benzene ring [1] [3] [4].
The molecular formula C₇H₄BrFO₂ encompasses seven carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 219.01 grams per mole [1] [2] [3]. This molecular composition places the compound within the category of trisubstituted benzene derivatives, where three different functional groups occupy specific positions on the aromatic ring system [3] [4].
The compound's structural identity is definitively established through multiple chemical descriptors and analytical identifiers [1] [3] [4]. The International Chemical Identifier string InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H provides a standardized representation of the molecular connectivity and stereochemistry [3] [4]. The corresponding International Chemical Identifier Key FCZNTUDWVQSVHC-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches and cross-referencing [3] [4].
The Simplified Molecular Input Line Entry System notation O=CC1=C(O)C=CC(Br)=C1F offers a compact linear representation of the molecular structure, clearly indicating the aldehyde functional group, hydroxyl substituent, and halogen atoms [1] [3]. The MDL Information Systems number MFCD15528068 provides an additional unique identifier within chemical inventory systems [1] [3] [4].
| Property | Value |
|---|---|
| Chemical Name | 3-Bromo-2-fluoro-6-hydroxybenzaldehyde |
| International Union of Pure and Applied Chemistry Name | 3-bromo-2-fluoro-6-hydroxybenzaldehyde |
| Chemical Abstracts Service Registry Number | 1160653-95-1 |
| MDL Number | MFCD15528068 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight (g/mol) | 219.01 |
| International Chemical Identifier | InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H |
| International Chemical Identifier Key | FCZNTUDWVQSVHC-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | O=CC1=C(O)C=CC(Br)=C1F |
The compound belongs to several interconnected classification categories within organic chemistry taxonomy [5] [6] [7]. As an aromatic aldehyde, it represents a fundamental class of organic compounds characterized by the presence of a carbonyl group attached to an aromatic ring system [5] [6]. The aldehyde functional group (-CHO) serves as the primary functional group, imparting characteristic chemical reactivity and physical properties to the molecule [5].
Within the broader context of substituted benzene derivatives, 3-bromo-2-fluoro-6-hydroxybenzaldehyde exemplifies a trisubstituted aromatic compound where three distinct substituents occupy specific positions on the benzene ring [7]. The systematic numbering of substituents follows International Union of Pure and Applied Chemistry conventions, with the aldehyde carbon designated as position 1, and subsequent positions numbered to minimize the numerical values assigned to substituents [8] [7].
The presence of both bromine and fluorine atoms classifies this compound as a dihalogenated aromatic compound, specifically within the category of mixed halogenated aromatics [9] [10]. Halogenated aromatic compounds represent an important class of organic chemicals with diverse industrial applications and unique chemical properties [10]. The incorporation of halogen substituents significantly influences the electronic properties of the aromatic ring, affecting both reactivity patterns and physical characteristics [10].
The bromine substituent at position 3 introduces a relatively large, electron-withdrawing halogen that influences the compound's chemical behavior through both inductive and mesomeric effects [10]. The fluorine atom at position 2 represents the most electronegative element in the periodic table, creating strong dipolar interactions and affecting the compound's solubility and stability characteristics [11].
3-Bromo-2-fluoro-6-hydroxybenzaldehyde falls within the broad category of organofluorine compounds, which encompasses organic molecules containing carbon-fluorine bonds [12] [11]. Organofluorine chemistry represents a specialized field dealing with compounds that exhibit unique properties due to the distinctive characteristics of the carbon-fluorine bond [11]. The carbon-fluorine bond is among the strongest single bonds in organic chemistry, with bond energy approaching 480 kilojoules per mole [11].
The compound's classification as an organofluorine derivative places it within the broader regulatory framework of fluorinated organic compounds [13] [12] [14]. Under evolving definitions of per- and polyfluoroalkyl substances, compounds containing perfluorinated methyl groups or other fully fluorinated carbon atoms may be subject to regulatory scrutiny [13] [12] [14]. However, the single fluorine substituent in 3-bromo-2-fluoro-6-hydroxybenzaldehyde does not meet the criteria for classification as a per- and polyfluoroalkyl substance under most current definitions [14].
The hydroxyl group (-OH) at position 6 introduces phenolic character to the compound, creating a substituted phenol derivative with additional aldehyde functionality [5] [7]. This dual functionality classifies the compound as both an aromatic aldehyde and a phenolic compound, with the aldehyde group taking precedence in nomenclature due to its higher priority in functional group hierarchy [7].
The combination of aldehyde, phenolic, and halogen functionalities creates a multifunctional aromatic compound with diverse potential reactivity patterns [5] [10]. The electron-withdrawing effects of both halogen substituents and the aldehyde group influence the acidity of the phenolic hydroxyl group, potentially enhancing its ability to participate in hydrogen bonding and other intermolecular interactions [10].
| Classification Type | Classification | Description |
|---|---|---|
| Chemical Class | Substituted benzaldehyde | Benzaldehyde with three substituents on the aromatic ring |
| Organic Compound Category | Aromatic aldehyde | Aromatic ring with aldehyde functional group |
| Aromatic Classification | Substituted benzene derivative | Benzene ring with multiple substituents |
| Functional Group | Aldehyde (-CHO) | Primary functional group responsible for aldehyde properties |
| Halogenated Classification | Halogenated aromatic compound (Br, F) | Contains both bromine and fluorine halogen atoms |
| Fluorinated Classification | Organofluorine compound | Contains carbon-fluorine bond characteristic of organofluorines |
| Regulatory Classification | Fluorinated organic compound | Contains fluorinated moiety qualifying as fluorinated compound |
| Chemical Stability Class | Stable aromatic compound | Aromatic ring provides structural stability |
| Substituent Pattern | Trisubstituted benzene | Three different substituents on benzene ring |
3-Bromo-2-fluoro-6-hydroxybenzaldehyde represents a highly substituted benzaldehyde derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . This compound features a benzene ring system bearing multiple functional groups that significantly influence its structural characteristics and reactivity profile .
The compound exhibits a planar aromatic framework with four distinct substituents positioned at specific locations on the benzene ring [3]. The aldehyde functional group (-CHO) occupies position 1, serving as the primary functional moiety, while the fluorine atom (-F) is located at position 2, the bromine atom (-Br) at position 3, and the hydroxyl group (-OH) at position 6 [3].
The structural geometry of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is characterized by specific bond lengths and angles that reflect the electronic nature of its substituents. The compound maintains the fundamental aromatic character of the benzene ring while accommodating the steric and electronic demands of its substituents [3].
| Bond Type | Typical Bond Length (Å) | Electronic Effects |
|---|---|---|
| C-Br Bond | 1.90-1.95 | Electron-withdrawing through inductive effect |
| C-F Bond | 1.35-1.37 | Strong electron-withdrawing, shortest C-halogen bond |
| C=O Bond (Aldehyde) | 1.20-1.22 | Double bond character, highly electrophilic |
| C-O Bond (Hydroxyl) | 1.36-1.38 | Partial double bond character due to resonance |
| C-C Bond (Aromatic) | 1.39-1.40 | Aromatic delocalization |
| O-H Bond | 0.96-0.98 | Polarized due to oxygen electronegativity |
| C-H Bond (Aromatic) | 1.08-1.10 | Slightly polarized toward carbon |
| C-H Bond (Aldehyde) | 1.10-1.12 | Polarized toward carbon, acidic proton |
The carbon-fluorine bond represents the shortest C-halogen bond in the molecule, measuring approximately 1.35-1.37 Å, which is consistent with the small atomic radius of fluorine and its strong electronegativity [3] . The carbon-bromine bond, measuring 1.90-1.95 Å, reflects the larger atomic size of bromine while maintaining significant bond strength [3].
The bond angles within 3-Bromo-2-fluoro-6-hydroxybenzaldehyde deviate slightly from the ideal 120° angles of an unsubstituted benzene ring due to the electronic and steric effects of the substituents [5].
| Bond Angle | Typical Angle (°) | Deviation from Ideal |
|---|---|---|
| C-C-Br | 120 ± 2 | Slight deviation due to Br size |
| C-C-F | 120 ± 2 | Minimal deviation, F is small |
| C-C-O (Hydroxyl) | 120 ± 2 | Influenced by OH resonance |
| C-C-C (Ring) | 120 ± 2 | Aromatic angles maintained |
| C-C=O | 120 ± 3 | sp² hybridization |
| O-C-H (Aldehyde) | 120 ± 3 | sp² hybridization |
| C-O-H | 104-106 | sp³ hybridization at O |
| F-C-Br (Adjacent substituents) | 115-125 | Steric repulsion between halogens |
The most significant angular distortion occurs between the adjacent fluorine and bromine substituents, where steric repulsion causes the F-C-Br angle to deviate from the ideal 120° to approximately 115-125° [5]. This distortion reflects the mutual repulsion between the two halogen atoms despite their different sizes.
The electronic structure of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is dominated by the combined effects of its electron-withdrawing and electron-donating substituents . The fluorine atom at position 2 exerts the strongest electron-withdrawing effect through both inductive (-I) and mesomeric (-M) mechanisms .
| Structural Feature | Description | Electronic Effect |
|---|---|---|
| Aromatic Ring System | Benzene ring with multiple substituents | Aromatic stabilization |
| Substituent at Position 2 | Fluorine atom (-F) | Strong electron-withdrawing (-I, -M) |
| Substituent at Position 3 | Bromine atom (-Br) | Electron-withdrawing (-I) and weak -M |
| Substituent at Position 6 | Hydroxyl group (-OH) | Electron-donating (+M) and weak -I |
| Functional Group at Position 1 | Aldehyde group (-CHO) | Strong electron-withdrawing (-I, -M) |
| Electron-withdrawing Groups | Fluorine, Bromine, and Aldehyde groups | Increased electrophilicity of ring and aldehyde |
| Electron-donating Groups | Hydroxyl group (mild electron-donating) | Increased nucleophilicity at ortho/para positions |
The bromine atom at position 3 contributes primarily through inductive electron withdrawal, with minimal mesomeric contribution due to the poor overlap between bromine's d-orbitals and the aromatic π-system [7]. The hydroxyl group at position 6 provides mild electron donation through resonance (+M effect) while simultaneously exerting a weak inductive withdrawal (-I effect) .
The molecular structure of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde exhibits potential for intramolecular hydrogen bonding between the hydroxyl group at position 6 and the aldehyde oxygen at position 1 . This interaction can form a six-membered chelate ring, contributing to the overall stability of the molecule and influencing its spectroscopic properties.
The compound maintains essential planarity due to the aromatic character of the benzene ring system, with minimal deviation from coplanarity among the ring atoms [3]. The substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance interactions.
The structural features of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde are readily identifiable through various spectroscopic techniques, each providing complementary information about the molecular architecture [8].
| Spectroscopic Method | Key Characteristic Peaks/Signals | Diagnostic Value |
|---|---|---|
| Infrared (IR) Spectroscopy | C=O stretch (~1680-1690 cm⁻¹), O-H stretch (~3200-3400 cm⁻¹), C-F stretch (~1000-1350 cm⁻¹), C-Br stretch (~500-700 cm⁻¹) | Confirms aldehyde and hydroxyl groups, halogen substituents |
| Nuclear Magnetic Resonance (¹H NMR) | Aldehyde proton (~9.5-10.5 ppm), Aromatic protons (~7.0-8.0 ppm), OH proton (~5.0-6.0 ppm) | Provides information on aromatic substitution pattern |
| Nuclear Magnetic Resonance (¹³C NMR) | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~120-160 ppm), Fluorinated carbon (~150-170 ppm) | Identifies carbon environment and substitution effects |
| Nuclear Magnetic Resonance (¹⁹F NMR) | Fluorine signal (~-110 to -130 ppm relative to CFCl₃) | Confirms fluorine substitution and electronic environment |
| Mass Spectrometry | Molecular ion peak at m/z 219, Br isotope pattern, Loss of CHO (m/z 190) | Molecular weight confirmation and fragmentation pattern |
The infrared spectrum reveals characteristic carbonyl stretching at approximately 1680-1690 cm⁻¹, consistent with an aromatic aldehyde, while the hydroxyl stretch appears as a broad absorption between 3200-3400 cm⁻¹ [8]. The carbon-fluorine stretching vibrations manifest in the region of 1000-1350 cm⁻¹, and carbon-bromine stretching occurs at lower frequencies around 500-700 cm⁻¹ [8].
Although specific crystallographic data for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde are limited, related compounds provide insights into its likely solid-state structure [9] [5]. The molecule is expected to crystallize with molecules arranged to maximize intermolecular hydrogen bonding involving the hydroxyl and aldehyde groups [9] [5].
The compound exhibits a molecular complexity value of 153, reflecting the structural intricacy arising from multiple substituents [3]. The topological polar surface area measures 37.3 Ų, indicating moderate polarity that influences solubility and intermolecular interactions [3]. The presence of two hydrogen bond acceptors (oxygen atoms) and one hydrogen bond donor (hydroxyl group) facilitates crystal packing through hydrogen bonding networks [3].
Comparison with structurally related compounds reveals the unique features of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. The specific positioning of substituents creates a distinct electronic environment that differentiates it from other halogenated benzaldehyde derivatives .
The compound's LogP value of 2.94 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous solubility [3]. This property balance makes it suitable for various synthetic applications and potential biological interactions [11].